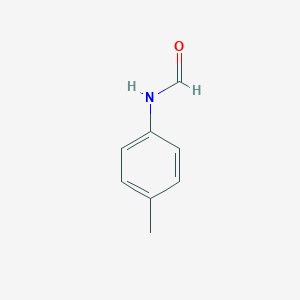

4'-Methylformanilide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68098. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methylphenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-7-2-4-8(5-3-7)9-6-10/h2-6H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVKDWHXLFEVBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184864 | |

| Record name | 4'-Methylformanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3085-54-9 | |

| Record name | N-(4-Methylphenyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3085-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Methylformanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003085549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Formotoluidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Methylformanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-methylformanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Guide to the Spectroscopic Characterization of 4'-Methylformanilide

This technical guide provides a comprehensive analysis of the spectroscopic data for 4'-Methylformanilide (CAS: 3085-54-9), a key chemical intermediate.[1][2] For researchers, process chemists, and quality control scientists, the unambiguous confirmation of a molecule's identity is paramount. Spectroscopic techniques are the cornerstones of this process, each providing a unique and complementary piece of structural evidence.[3][4] This document moves beyond a simple data repository, delving into the causality behind experimental choices and the logic of spectral interpretation to present a self-validating structural proof for this compound.

The core principle of modern analytical chemistry is that no single technique provides absolute proof. Instead, we build a robust, irrefutable case by correlating data from orthogonal methods. In this guide, we will integrate data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to create a complete and validated spectroscopic profile of the target molecule.

The Analytical Workflow: A Multi-Technique Approach

The structural elucidation of an organic compound like this compound is a systematic process. We begin with a hypothesis of the structure and then use spectroscopic methods to test it. Mass spectrometry provides the molecular weight and fragmentation clues, infrared spectroscopy identifies the functional groups present, and NMR spectroscopy maps out the precise carbon-hydrogen framework. The convergence of all three data sets on the same structure provides high-confidence verification.

References

- 1. This compound | C8H9NO | CID 76519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-METHYLFORMANILIDE | CAS: 3085-54-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. Spectroscopic Characterization - Instituto de Nanociencia y Materiales de Aragón [inma.unizar-csic.es]

- 4. mdpi.com [mdpi.com]

physical properties of 4'-Methylformanilide solubility

An In-depth Technical Guide to the Physical Properties of 4'-Methylformanilide, Focusing on Solubility

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the key physical properties of this compound (CAS No. 3085-54-9), with a specialized focus on its solubility characteristics. As a crucial parameter in drug development, process chemistry, and materials science, a thorough understanding of a compound's solubility is paramount for predicting its behavior in various systems. This document synthesizes empirical data with theoretical principles to offer researchers, scientists, and drug development professionals a reliable resource for their work. We will delve into the physicochemical profile of this compound, present its known solubility in various solvents, and provide a validated, step-by-step protocol for experimental solubility determination.

Introduction: The Significance of Physicochemical Characterization

This compound, also known as N-(4-methylphenyl)formamide, is an organic compound that serves as a valuable intermediate in the synthesis of various chemical entities.[1][2] The journey of a compound from laboratory synthesis to industrial application is critically dependent on its physical properties. Among these, solubility is a cornerstone property that dictates everything from reaction kinetics in a chosen solvent to bioavailability in a physiological system. In drug development, poor aqueous solubility is a major hurdle, often leading to low absorption and inadequate therapeutic efficacy. Therefore, a detailed characterization of a compound's solubility profile is not merely an academic exercise but a critical step in risk mitigation and rational process design. This guide aims to provide that foundational understanding for this compound.

Core Physicochemical Properties of this compound

A molecule's behavior is a direct consequence of its structure. This compound possesses an amide functional group attached to a p-tolyl ring, a structure that gives rise to its specific physical properties. The amide group provides a site for hydrogen bonding, while the aromatic ring and methyl group contribute to its lipophilicity.

A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 3085-54-9 | [3][4] |

| Molecular Formula | C₈H₉NO | [2][3] |

| Molecular Weight | 135.16 g/mol | [3][4] |

| Appearance | White to yellow/orange crystalline powder | [1][5] |

| Melting Point | 51-55 °C | [3][5][6] |

| Boiling Point | 293.5 ± 19.0 °C (Predicted) | [5][6] |

| logP (Octanol/Water) | 1.61 | [3][4] |

| pKa | 15.01 ± 0.70 (Predicted) | [5][6] |

The octanol-water partition coefficient (logP) of 1.61 indicates a moderate degree of lipophilicity, suggesting that the compound will have a preference for non-polar environments over aqueous ones.[3][7] The predicted pKa of ~15 suggests the N-H proton is very weakly acidic, and the molecule will remain in its neutral form across the physiological pH range.[5][6]

Solubility Profile: A Quantitative and Qualitative Analysis

The fundamental principle of "like dissolves like" is the primary determinant of solubility.[8] This rule states that substances with similar polarities are more likely to be miscible or soluble in one another. Given this compound's structure—a polar amide group and a non-polar tolyl group—its solubility is expected to be favorable in solvents of intermediate polarity and those capable of hydrogen bonding.

| Solvent | Solubility | Source(s) |

| Water | 3700 mg/L (approx. 3.7 g/L) | [3] |

| Methanol | Soluble | [5][6][9] |

The water solubility of 3.7 g/L is relatively low, which is consistent with the compound's logP value.[3] The presence of the aromatic ring and methyl group limits its interaction with the highly polar water molecules. Conversely, its reported solubility in methanol, a polar protic solvent, is good, highlighting the favorable interactions between the amide group and the solvent's hydroxyl group.[5][6]

The relationship between a compound's structural features and its solubility in a given solvent can be visualized as a balance of intermolecular forces.

Caption: Interplay of molecular and solvent properties governing solubility.

Standard Protocol for Experimental Solubility Determination

To ensure data integrity and reproducibility, a standardized protocol for determining solubility is essential. The following method is a robust, self-validating system for assessing the solubility of a solid compound like this compound in a given solvent at a specific temperature (e.g., ambient).

Principle

This protocol is based on the isothermal equilibrium method, where an excess of the solid solute is mixed with the solvent until the solution becomes saturated. The concentration of the solute in the resulting clear supernatant is then determined, representing the solubility at that temperature.

Materials and Equipment

-

This compound (solid)

-

Solvent of interest

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatic shaker or rotator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached (e.g., 10-20 mg).

-

Solvent Addition: Accurately add a known volume of the solvent to the vial (e.g., 2.0 mL).

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period to reach equilibrium. Causality Insight: A minimum of 24-48 hours is recommended to ensure the dissolution process has reached a true equilibrium state, especially for sparingly soluble compounds.

-

Phase Separation: After equilibration, let the vials stand undisturbed for a short period to allow larger particles to settle. To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes). Trustworthiness Check: This step is critical to prevent undissolved solid from being carried over, which would artificially inflate the measured solubility.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. Expertise Note: Filtering removes any remaining microscopic particulate matter, ensuring the analyzed sample represents only the dissolved solute.

-

Dilution: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

Caption: Workflow for the Isothermal Equilibrium Solubility Method.

Conclusion

This guide has detailed the essential physical properties of this compound, with a particular emphasis on its solubility. The compiled data indicates it is a moderately lipophilic compound with low aqueous solubility but good solubility in polar organic solvents like methanol.[3][5] Understanding these characteristics is fundamental for its effective use in scientific and industrial applications. The provided experimental protocol offers a reliable framework for researchers to generate high-quality, reproducible solubility data, which is indispensable for applications ranging from reaction optimization to formulation development in the pharmaceutical industry.

References

- 1. guidechem.com [guidechem.com]

- 2. 4-Methylformanilide [webbook.nist.gov]

- 3. parchem.com [parchem.com]

- 4. This compound | C8H9NO | CID 76519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-METHYLFORMANILIDE CAS#: 3085-54-9 [m.chemicalbook.com]

- 6. 4-METHYLFORMANILIDE | 3085-54-9 [chemicalbook.com]

- 7. 4-Methylformanilide (CAS 3085-54-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. chem.ws [chem.ws]

- 9. 4-METHYLFORMANILIDE | 3085-54-9 [amp.chemicalbook.com]

An In-Depth Technical Guide to the Crystal Structure Analysis of 4'-Methylformanilide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure analysis of 4'-Methylformanilide (also known as N-(p-tolyl)formamide), a compound of interest in organic synthesis and medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring a robust and insightful exploration of its solid-state characteristics. The crystal structure of a molecule is fundamental to understanding its physical and chemical properties, which in turn dictates its behavior and efficacy in various applications, including pharmaceuticals.[1][2][3]

Introduction to this compound and the Significance of its Crystal Structure

This compound, with the chemical formula C₈H₉NO, is a derivative of formanilide, a class of compounds that serve as important intermediates in organic synthesis.[4] Formanilides are precursors in the production of various valuable chemicals, including fungicides and isocyanides.[4] In the pharmaceutical sector, the precise three-dimensional arrangement of atoms in a crystal lattice, known as the crystal structure, is of paramount importance.[1][2] It governs critical properties such as solubility, dissolution rate, stability, and bioavailability of an active pharmaceutical ingredient (API).[1][2][5] Therefore, a thorough analysis of the crystal structure of this compound is essential for its potential development and application in drug design and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₉NO |

| Molecular Weight | 135.17 g/mol |

| Appearance | White to yellow to orange powder/crystal |

| Melting Point | 51-55 °C |

| CAS Number | 3085-54-9 |

Experimental Determination of the Crystal Structure

The definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which collectively define the crystal packing.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to understanding a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals. The purity of the synthesized material and the perfection of the crystal lattice are critical for obtaining a clear diffraction pattern.

A Reliable Synthetic Protocol for this compound:

A common and effective method for the synthesis of formanilides involves the formylation of the corresponding amine. The following protocol is adapted from established procedures for the synthesis of N-phenyl formamide derivatives:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve p-toluidine (1 equivalent) in an excess of formic acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude this compound.

-

Purification: Filter the crude product and wash thoroughly with cold water to remove any remaining formic acid. The crude product can be further purified by recrystallization.

Single Crystal Growth: A Matter of Patience and Precision:

Growing single crystals suitable for X-ray diffraction is often more of an art than a science, requiring careful control of crystallization conditions. Slow evaporation of a saturated solution is a widely used technique.

-

Solvent Selection: Choose a solvent in which this compound has moderate solubility. A solvent system where the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal for recrystallization. Common solvents for anilides include ethanol, methanol, and acetone.

-

Preparation of a Saturated Solution: Dissolve the purified this compound in a minimal amount of the chosen hot solvent to create a saturated solution.

-

Slow Evaporation: Loosely cover the container to allow for slow evaporation of the solvent at room temperature. This slow process encourages the formation of large, well-ordered single crystals.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor and dry them on a filter paper.

Single-Crystal X-ray Diffraction: From Data Collection to Structure Solution

The core of the crystal structure analysis is the diffraction experiment. The workflow from data collection to the final refined structure is a multi-step process that requires both sophisticated instrumentation and specialized software.

Caption: Experimental workflow for single-crystal X-ray diffraction.

Step-by-Step Methodology:

-

Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected on a detector.

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. These intensities are then corrected for various experimental factors, scaled, and merged to create a unique set of reflection data.

-

Structure Solution: The "phase problem" is solved using computational methods such as direct methods or the Patterson function to generate an initial electron density map.

-

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods to improve the fit and obtain the final, accurate crystal structure.

In-Depth Analysis of the this compound Crystal Structure

The crystal structure of this compound has been determined and its crystallographic data is available in the Cambridge Structural Database (CSD) under the deposition code 887128 . The analysis of this data reveals key insights into its molecular conformation and intermolecular interactions.

Table 2: Key Crystallographic Data for this compound (CSD 887128)

| Parameter | Value |

| CCDC Number | 887128 |

| Empirical Formula | C₈H₉NO |

| Formula Weight | 135.17 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit cell dimensions | a = 9.534(3) Å, α = 90°b = 5.5680(10) Å, β = 104.95(3)°c = 14.129(4) Å, γ = 90° |

| Volume | 725.6(3) ų |

| Z | 4 |

| Density (calculated) | 1.237 Mg/m³ |

Molecular Conformation

The molecule of this compound is not perfectly planar. The dihedral angle between the plane of the phenyl ring and the formamide group is a critical conformational parameter. This twist is a result of steric hindrance and electronic effects within the molecule.

Intermolecular Interactions and Crystal Packing

The way in which individual molecules of this compound pack together in the crystal lattice is primarily dictated by hydrogen bonding and other weaker intermolecular forces. In the crystal structure, the formamide group acts as both a hydrogen bond donor (N-H) and acceptor (C=O). These hydrogen bonds link the molecules into chains or networks, which then pack to form the three-dimensional crystal structure.

Caption: Schematic of molecular packing in this compound.

Applications and Implications for Drug Development

The detailed understanding of the crystal structure of this compound has significant implications for its use in various fields, particularly in drug development.

-

Polymorph Screening: The existence of different crystalline forms of a compound, known as polymorphs, is a critical consideration in the pharmaceutical industry. Each polymorph can have different physical properties, affecting the drug's performance. A thorough understanding of the primary crystal structure is the first step in a comprehensive polymorph screen.

-

Rational Drug Design: Knowledge of the three-dimensional structure of this compound can aid in the design of new drug candidates. The conformation and intermolecular interactions observed in the crystal structure can inform the design of molecules with improved binding affinity to biological targets.

-

Formulation Development: The stability and dissolution characteristics of a drug are heavily influenced by its crystal structure. This information is crucial for developing stable and effective pharmaceutical formulations.

Conclusion

The crystal structure analysis of this compound provides a wealth of information that is invaluable to researchers in organic chemistry, materials science, and drug development. The combination of meticulous synthesis and crystallization with advanced single-crystal X-ray diffraction techniques allows for a detailed understanding of its solid-state properties. This knowledge is not merely academic; it forms the basis for the rational design of new materials and pharmaceutical compounds with enhanced properties and efficacy.

References

The Multifaceted Biological Activities of 4'-Methylformanilide Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to the successful development of novel therapeutics. The 4'-Methylformanilide core, a seemingly simple yet remarkably versatile structure, has emerged as a significant pharmacophore, giving rise to a diverse array of derivatives with potent biological activities. This guide provides an in-depth technical exploration of these activities, with a primary focus on their well-documented anticancer properties and emerging evidence of their antimicrobial and anti-inflammatory potential.

Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere compilation of data. It aims to provide a causal understanding of experimental design, mechanistic insights, and the structure-activity relationships (SAR) that govern the therapeutic efficacy of this promising class of compounds. Every protocol and pathway described herein is presented as a self-validating system, grounded in authoritative scientific literature to ensure the highest degree of accuracy and trustworthiness.

I. The Anticancer Potential of this compound Derivatives: A Primary Focus

The most extensively studied biological activity of this compound derivatives is their potent and multifaceted anticancer efficacy. These compounds have demonstrated significant promise in preclinical studies against a range of human cancer cell lines, operating through several key mechanisms of action.

A. Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of this compound derivatives are not monolithic; they engage with and disrupt multiple critical cellular processes that are hallmarks of cancer.

1. Protein Kinase Inhibition: Targeting Aberrant Signaling

A primary mechanism of action for many this compound derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[1] Notably, certain derivatives have been identified as potent inhibitors of Platelet-Derived Growth Factor Receptors (PDGFRs), particularly PDGFRα and PDGFRβ.[2]

-

The PDGFR Signaling Axis in Oncology: PDGFRs are receptor tyrosine kinases that, upon activation by their ligands (PDGFs), trigger a cascade of downstream signaling events. These pathways, including the PI3K/Akt/mTOR and Ras/MEK/ERK pathways, are fundamental for cell proliferation, survival, migration, and angiogenesis.[3][4] In many cancers, aberrant activation of the PDGF/PDGFR axis contributes to tumor growth and progression.[3][5]

-

Inhibition by this compound Derivatives: Specific derivatives of this compound have been shown to bind to the ATP-binding pocket of PDGFR, acting as competitive inhibitors. This blockade prevents the autophosphorylation and activation of the receptor, thereby abrogating the downstream signaling cascades that drive tumorigenesis.[2] The inhibition of PDGFRα and PDGFRβ by these compounds has been demonstrated to be in the range of 36–45% at a concentration of 1 µM.[2]

Figure 1: Inhibition of the PDGFR signaling pathway by this compound derivatives.

2. Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, these derivatives have been shown to trigger programmed cell death (apoptosis) and halt the cell division cycle in cancer cells.

-

Apoptosis Induction: Treatment of cancer cells with effective this compound derivatives leads to the activation of the apoptotic cascade. This is often characterized by the externalization of phosphatidylserine on the cell membrane, activation of caspases, and eventual cell dismantling.

-

Cell Cycle Arrest: These compounds can also induce a halt in the cell cycle, frequently at the G2/M phase.[2] This prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation.

B. In Vitro Efficacy: A Quantitative Assessment

The anticancer potential of this compound derivatives has been quantified in numerous studies using various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these evaluations.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 7 | K562 (Leukemia) | 2.27 | [2] |

| HL-60 (Leukemia) | 1.42 | [2] | |

| OKP-GS (Renal) | 4.56 | [2] | |

| Compound 10 | K562 (Leukemia) | 2.53 | [2] |

| HL-60 (Leukemia) | 1.52 | [2] | |

| OKP-GS (Renal) | 24.77 | [2] | |

| Compound 4 | HL60 (Leukemia) | 8.09 | [1] |

| MCF-7 (Breast) | 3.26 | [1] | |

| A549 (Lung) | 9.34 | [1] |

C. Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. SAR studies provide crucial insights for the rational design of more potent and selective analogues. For instance, the nature and position of substituents on the purine ring of certain 4-methylbenzamide derivatives have been shown to significantly influence their anticancer activity.[2]

II. Emerging Biological Activities: Antimicrobial and Anti-inflammatory Potential

While the anticancer properties of this compound derivatives are well-documented, preliminary evidence and studies on structurally related compounds suggest potential applications in other therapeutic areas.

A. Antimicrobial Activity

The formamide and anilide moieties are present in various compounds with known antimicrobial properties. While direct and extensive studies on the antimicrobial activity of this compound derivatives are limited, research on related structures provides a basis for future investigation. For example, various N-arylformamides and sulfonamides containing a p-tolyl group have demonstrated activity against both Gram-positive and Gram-negative bacteria.[6][7][8]

-

Potential Mechanisms: The antimicrobial action of such compounds could be attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial DNA replication.

B. Anti-inflammatory Effects

Chronic inflammation is a key driver of many diseases, including cancer. The anti-inflammatory potential of this compound derivatives is an area of growing interest. Studies on related anilide and 4-methyl-containing compounds have shown promising anti-inflammatory effects. For instance, certain 4-(methylsulfonyl)aniline derivatives have demonstrated significant in vivo anti-inflammatory activity, likely through the inhibition of cyclooxygenase (COX) enzymes.[1]

-

Investigative Pathways: The anti-inflammatory potential of this compound derivatives could be explored by investigating their effects on key inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like TNF-α and various interleukins.

III. Experimental Protocols: A Guide for Practical Application

To facilitate further research and validation of the biological activities of this compound derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.

A. Synthesis of a Representative this compound Derivative

The following is a representative protocol for the synthesis of N-substituted 4-methylbenzamide derivatives, based on established methodologies.[9]

Figure 2: General workflow for the synthesis of this compound derivatives.

Step-by-Step Synthesis Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.0 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Addition of Base: Add a base, for example, triethylamine (1.2 equivalents), to the solution to act as an acid scavenger.

-

Addition of Acyl Chloride: Slowly add a solution of 4-methylbenzoyl chloride (1.1 equivalents) in the same solvent to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for a specified period (typically 2-12 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

B. In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

C. Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the compound of interest. After the incubation period, harvest both adherent and floating cells.

-

Cell Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

D. Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells, allowing for the determination of the cell cycle phase distribution.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the this compound derivative and harvest them.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.

-

RNAse Treatment: Treat the cells with RNase A to prevent the staining of RNA.

-

PI Staining: Stain the cells with a solution containing propidium iodide.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

IV. Conclusion and Future Directions

The this compound scaffold has proven to be a rich source of biologically active compounds, with a particularly strong portfolio of evidence supporting their anticancer potential. Their ability to inhibit key oncogenic signaling pathways, induce apoptosis, and halt cell proliferation underscores their promise as leads for the development of novel cancer therapeutics.

While the antimicrobial and anti-inflammatory activities of this specific class of compounds are less explored, the existing data on related structures warrant further investigation. A systematic screening of a library of this compound derivatives against a panel of bacterial and fungal strains, as well as in various in vitro and in vivo models of inflammation, could unveil new therapeutic applications.

Future research should also focus on optimizing the pharmacokinetic and pharmacodynamic properties of the most potent derivatives to enhance their in vivo efficacy and safety profiles. The continued exploration of the structure-activity relationships will be crucial in guiding the design of next-generation this compound-based drugs with improved potency, selectivity, and therapeutic indices.

V. References

-

Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PubMed Central. --INVALID-LINK--

-

Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. PubMed Central. --INVALID-LINK--

-

PDGFR inhibitors bind to the PDGF receptor and prevent downstream signaling that decreases several processes such as cell proliferation /survival, and collagen and actin formation. ResearchGate. --INVALID-LINK--

-

Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. MDPI. --INVALID-LINK--

-

PDGFRs are critical for PI3K/Akt activation and negatively regulated by mTOR. PubMed Central. --INVALID-LINK--

-

PDGFR Inhibitors. Santa Cruz Biotechnology. --INVALID-LINK--

-

Principles of pharmacological inhibition of PDGF signaling. PDGFs can... ResearchGate. --INVALID-LINK--

-

Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. PubMed Central. --INVALID-LINK--

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. --INVALID-LINK--

-

4-Methylcoumarin derivatives with anti-inflammatory effects in activated microglial cells. Europe PMC. --INVALID-LINK--

-

Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)-quinazolinone derivatives. PubMed. --INVALID-LINK--

-

Synthesis and Antimicrobial Activities of N-(Heteroaryl-substituted)-p-toluenesulphonamides. ResearchGate. --INVALID-LINK--

-

Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. MDPI. --INVALID-LINK--

-

Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. --INVALID-LINK--

-

4-Methyl-N-(4-methylphenyl)benzenesulfonamide. ResearchGate. --INVALID-LINK--

-

N-phenyl-benzamide derivatives, process for their preparation and medicines containing them. Google Patents. --INVALID-LINK--

-

Synthesis, Antitumor, Antimicrobial and Anti-Hepatities B Activities of New 3-(4-chlorophenyl)-N-(p-tolyl)acrylamide Chalcone Derivatives. ResearchGate. --INVALID-LINK--

-

Supporting Information An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA und. Technische Universität Dortmund. --INVALID-LINK--

-

Synthesis and Applications of N-Methylbenzamide. ChemicalBook. --INVALID-LINK--

-

PI3K/AKT signaling allows for MAPK/ERK pathway independency mediating dedifferentiation-driven treatment resistance in melanoma. National Institutes of Health. --INVALID-LINK--

-

Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. MDPI. --INVALID-LINK--

-

N-phenyl-benzamide derivatives, process for their preparation and medicines containing them. Google Patents. --INVALID-LINK--

-

Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts. PubMed. --INVALID-LINK--

-

Synthesis, Reactions and Antimicrobial Activity of 2-Amino-4-(8-quinolinol-5-yl)-1-(p-tolyl)-pyrrole-3-carbonitrile. ResearchGate. --INVALID-LINK--

-

Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to. SciSpace. --INVALID-LINK--

-

Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. PubMed Central. --INVALID-LINK--

-

A VEGFB-Based Peptidomimetic Inhibits VEGFR2-Mediated PI3K/Akt/mTOR and PLCγ/ERK Signaling and Elicits Apoptotic, Antiangiogenic, and Antitumor Activities. MDPI. --INVALID-LINK--

-

Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. MDPI. --INVALID-LINK--

-

Anti-Inflammatory, Antioxidant and Crystallographic Studies of N-Palmitoyl-ethanol Amine (PEA) Derivatives. MDPI. --INVALID-LINK--

-

Enhanced Anti-Inflammatory Activity of Tilianin Based on the Novel Amorphous Nanocrystals. MDPI. --INVALID-LINK--

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. PI3K/AKT signaling allows for MAPK/ERK pathway independency mediating dedifferentiation-driven treatment resistance in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PDGFRs are critical for PI3K/Akt activation and negatively regulated by mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. rsc.org [rsc.org]

4'-Methylformanilide: A Cornerstone Precursor in Complex Organic Synthesis

Preamble: Beyond a Simple Building Block

In the landscape of organic synthesis, the true value of a precursor is measured not by its own complexity, but by the intricacy and significance of the molecules it can efficiently generate. 4'-Methylformanilide, also known as N-(p-tolyl)formamide, stands as a testament to this principle. While structurally unassuming, its utility as a versatile and reactive intermediate has cemented its role as a critical starting point in the synthesis of a diverse array of bioactive compounds, ranging from pharmaceuticals to advanced agrochemicals. This guide provides an in-depth exploration of this compound's synthetic utility, moving beyond simple reaction schemes to elucidate the underlying chemical principles and provide field-proven protocols for its application. We will delve into its synthesis, its pivotal role in the construction of heterocyclic scaffolds like quinolines and triazoles, and its application in the generation of potent formamidine-based pesticides.

I. Foundational Synthesis of this compound

The efficient and scalable synthesis of this compound is paramount to its widespread application. The most direct and industrially viable method involves the N-formylation of p-toluidine with formic acid. The causality behind this choice of reagents lies in their ready availability, cost-effectiveness, and the straightforward nature of the reaction.

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of p-toluidine attacks the carbonyl carbon of formic acid. The key to driving this equilibrium reaction to completion is the removal of the water byproduct.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of N-(p-tolyl)formamide

This protocol is adapted from established procedures for the formylation of anilines.[1][2]

Materials:

-

p-Toluidine

-

Formic acid (85-90%)

-

Toluene

-

Sodium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine p-toluidine (1.0 eq), formic acid (1.2-2.0 eq), and toluene.[3]

-

Heat the mixture to reflux. The azeotropic removal of water via the Dean-Stark trap is critical for driving the reaction to completion.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Evaporate the toluene under reduced pressure. The resulting crude product is often of sufficient purity for subsequent steps.[3]

-

If further purification is necessary, the residue can be purified by recrystallization or short column chromatography.

The use of a Dean-Stark trap is a critical experimental choice that ensures a high yield by continuously removing water, thus shifting the reaction equilibrium towards the product.[3]

II. The Vilsmeier-Haack Reaction: A Gateway to Substituted Quinolines

This compound is a key reagent in the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[4][5] However, its utility extends beyond simple formylation. When the acetanilide derivative of p-toluidine (N-(p-tolyl)acetamide) is subjected to Vilsmeier-Haack conditions, a cyclization reaction occurs, providing a direct and efficient route to 2-chloro-3-formylquinolines.[6][7] These quinoline scaffolds are prevalent in a vast number of pharmaceuticals and bioactive molecules.[8][9][10][11]

The reaction mechanism involves the in-situ formation of the Vilsmeier reagent (a chloroiminium ion) from a formamide (in this case, N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[4] This electrophilic species then attacks the electron-rich aromatic ring of the acetanilide, initiating an intramolecular cyclization to form the quinoline ring system.

Caption: Vilsmeier-Haack Quinoline Synthesis.

Experimental Protocol: Synthesis of 2-Chloro-3-formyl-6-methylquinoline

This protocol is a generalized procedure based on established methods for the Vilsmeier-Haack cyclization of acetanilides.[6][7]

Materials:

-

N-(p-tolyl)acetamide (synthesized from p-toluidine and acetic anhydride)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve N-(p-tolyl)acetamide (1.0 eq) in DMF.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add POCl₃ (4.0-5.0 eq) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-10 hours. The reaction time is dependent on the specific substrate.[6][7]

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt to reveal the formyl group and quenches the reactive reagents.[12]

-

The solid product that precipitates is collected by filtration, washed with water, and dried.

-

The crude product can be recrystallized from a suitable solvent, such as ethyl acetate, to afford the purified 2-chloro-3-formyl-6-methylquinoline.[6]

Data Presentation: Yields of 2-Chloro-3-formylquinolines from Various Acetanilides

| Starting Acetanilide (Substituent) | Reaction Time (hours) | Yield (%) | Reference |

| 4-Methylacetanilide | 4 | 75 | [12] |

| 4-Methoxyacetanilide | 4 | 80 | [12] |

| Acetanilide (unsubstituted) | 8-10 | 60-70 | [12] |

| 4-Chloroacetanilide | 10 | 65 | [12] |

| 2-Methylacetanilide | 4-10 | ~70 | [12] |

| 4-Nitroacetanilide | 12 | 55 | [12] |

The data clearly indicates that electron-donating groups on the acetanilide ring, such as methyl and methoxy, facilitate the reaction, leading to higher yields and shorter reaction times. This is consistent with the electrophilic nature of the Vilsmeier-Haack reaction.

III. Synthesis of Formamidines: Applications in Agrochemicals

This compound is a valuable precursor for the synthesis of N,N'-disubstituted formamidines. These compounds are of significant interest in the agrochemical industry, with several exhibiting potent insecticidal and acaricidal properties.[13][14][15][16] A notable example is Chlordimeform, a formamidine pesticide, whose structure is closely related to derivatives of this compound.[13]

The synthesis of formamidines from this compound typically involves its conversion to an intermediate imidoyl chloride, followed by reaction with an amine.

Caption: General synthesis of formamidines.

IV. Emerging Applications: Synthesis of 1,2,4-Triazoles

The formamide functionality in this compound also provides a synthetic handle for the construction of other important heterocyclic systems, such as 1,2,4-triazoles. These heterocycles are privileged structures in medicinal chemistry, found in a wide range of antifungal, antiviral, and anticancer agents.[17][18][19][20] While various methods exist for triazole synthesis, routes involving formamide derivatives are of growing interest.[19][20][21]

One plausible synthetic route involves the reaction of this compound with a dehydrating agent to form the corresponding isocyanide, which can then undergo cycloaddition reactions. Alternatively, the formamide can be converted to an amidine or a related intermediate, which can then be cyclized with a suitable nitrogen-containing reagent.[19]

Conclusion: An Enduring and Versatile Precursor

This compound exemplifies the power of a well-chosen precursor in streamlining complex synthetic pathways. Its straightforward synthesis and inherent reactivity make it an invaluable tool for researchers and drug development professionals. From the robust and reliable Vilsmeier-Haack synthesis of quinolines to its role in the production of potent agrochemicals and its potential in the synthesis of medicinally relevant triazoles, this compound continues to be a cornerstone of modern organic synthesis. The protocols and mechanistic insights provided in this guide are intended to empower scientists to leverage the full potential of this versatile molecule in their own research and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. chemijournal.com [chemijournal.com]

- 7. chemijournal.com [chemijournal.com]

- 8. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. iipseries.org [iipseries.org]

- 12. benchchem.com [benchchem.com]

- 13. Chemistry, biological activity, and uses of formamidine pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Chemistry, biological activity, and uses of formamidine pesticides. | Semantic Scholar [semanticscholar.org]

- 17. Catalytic Asymmetric Synthesis of Atropisomeric N-Aryl 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 20. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. isres.org [isres.org]

Introduction: Situating 4'-Methylformanilide in the Chemical Landscape

An In-depth Technical Guide to the Foundational Chemistry of 4'-Methylformanilide

Prepared by: Gemini, Senior Application Scientist

This compound, known systematically as N-(4-methylphenyl)formamide and often referred to by its historical name p-formotoluidide, is a crystalline organic solid with the chemical formula C₈H₉NO.[1][2] As a simple N-formyl derivative of p-toluidine, its study is rooted in the rich history of aromatic amine chemistry that flourished from the mid-19th century onward. The parent amine, p-toluidine, was first identified in 1845 and quickly became a foundational block for the burgeoning synthetic dye industry.[3][4] Consequently, the exploration of its simple derivatives, such as this compound, was a logical and necessary step for chemists seeking to modulate chemical properties and create new molecular scaffolds.

This guide provides a detailed examination of the early studies on this compound, focusing on the core principles of its synthesis, the logic behind the experimental design, its physicochemical characterization, and its role as a chemical intermediate. For researchers and drug development professionals, understanding this foundational work is not merely an academic exercise; it offers crucial insights into the fundamental reactivity of anilides, the challenges of early process chemistry, and the origins of molecular motifs that may appear in modern complex molecules.

Chapter 1: Early Synthetic Approaches and Mechanistic Rationale

The primary challenge in the synthesis of this compound is the creation of an amide bond between a weakly nucleophilic aromatic amine (p-toluidine) and a simple carboxylic acid (formic acid). Early methods revolved around direct condensation, a reaction governed by an equilibrium that must be actively driven toward the product.

The Formic Acid Dehydration Method: A Classic Approach

One of the most robust and illustrative early methods for preparing this compound is the direct reaction of p-toluidine with formic acid, coupled with the azeotropic removal of water.[3] This approach is elegant in its simplicity and effectively leverages Le Châtelier's principle to achieve high yields.

Causality of Experimental Design: The core of this synthesis is a nucleophilic acyl substitution reaction. The amino group of p-toluidine acts as the nucleophile, attacking the electrophilic carbonyl carbon of formic acid. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of water to form the stable amide product. The reaction is reversible, and the presence of water can hydrolyze the amide product back to the starting materials. To overcome this, the reaction is typically conducted in a non-polar, water-immiscible solvent like toluene or benzene. When the mixture is heated to reflux, the solvent forms a low-boiling azeotrope with the water produced during the reaction. This azeotrope distills out of the reaction flask and can be collected in a Dean-Stark apparatus, physically removing water from the system and irreversibly shifting the equilibrium towards the formation of this compound.

Experimental Protocol: Synthesis of this compound via Formic Acid Condensation

This protocol is a representative method adapted from established early synthetic procedures.

Materials:

-

p-Toluidine (C₇H₉N)

-

Formic Acid (CH₂O₂, ~90% aqueous solution)

-

Toluene (C₇H₈)

-

Sodium Bicarbonate (NaHCO₃, 5% aqueous solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Activated Charcoal (optional)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark trap

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator (optional)

-

Crystallization dish

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, combine p-toluidine (1.0 eq), formic acid (~1.1 eq), and toluene (approx. 3-4 mL per gram of p-toluidine).

-

Azeotropic Dehydration: Heat the mixture to a steady reflux with vigorous stirring. Toluene and water will co-distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap, while the toluene will overflow and return to the reaction flask.

-

Monitoring Reaction Completion: Continue the reflux until no more water collects in the trap (typically 3-6 hours). The reaction can also be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the toluene under reduced pressure using a rotary evaporator, or by simple distillation.

-

Workup and Neutralization: Dissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane. Transfer the solution to a separatory funnel and wash it sequentially with a 5% sodium bicarbonate solution (to neutralize any remaining formic acid), water, and finally, brine.

-

Drying and Decolorization: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent. If the solution is colored, it can be treated with a small amount of activated charcoal and then filtered through a pad of celite.

-

Crystallization and Isolation: Remove the solvent from the dried organic layer under reduced pressure to yield the crude solid product. Recrystallize the crude this compound from a suitable solvent system (e.g., water, ethanol/water, or toluene/hexane) to obtain pure, crystalline product.

-

Final Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel and wash with a small amount of cold solvent. Dry the crystals in a desiccator or a vacuum oven.

Visualizing the Process

The following diagrams illustrate the key aspects of the synthesis.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified mechanism of N-formylation of p-toluidine.

Chapter 2: Physicochemical Characterization

Early characterization of a newly synthesized compound relied heavily on its physical properties and, eventually, spectroscopic analysis. For this compound, these data provide a distinct fingerprint for identification and purity assessment.

Core Physicochemical Properties

The fundamental properties of this compound are well-established and would have been the primary identifiers in its early study.

| Property | Value | Source(s) |

| CAS Number | 3085-54-9 | [1][2] |

| Molecular Formula | C₈H₉NO | [1][2] |

| Molecular Weight | 135.16 g/mol | [1][2] |

| Appearance | White to yellow crystalline powder | [5][6] |

| Melting Point | 51-55 °C | [6] |

| Boiling Point | 293.5 °C (Predicted) | [6] |

| Synonyms | p-Formotoluidide, N-Formyl-p-toluidine, N-(p-Tolyl)formamide | [1][5] |

Spectroscopic Signature

While early chemists relied on melting point and elemental analysis, modern spectroscopic methods provide unambiguous structural confirmation. The data available from resources like the NIST Chemistry WebBook serve as the definitive reference for the compound's identity.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by characteristic peaks for the amide functional group. A strong absorption band appears around 1660-1680 cm⁻¹ corresponding to the C=O (amide I) stretching vibration. Another significant peak, the N-H bending vibration (amide II), is typically observed around 1520-1550 cm⁻¹. The N-H stretching vibration appears as a sharp peak in the region of 3250-3300 cm⁻¹.

-

Mass Spectrometry (Electron Ionization): The mass spectrum shows a prominent molecular ion (M⁺) peak at m/z = 135, confirming the molecular weight of the compound.[2] Key fragmentation patterns include the loss of the formyl group (-CHO) leading to a fragment ion corresponding to p-toluidine at m/z = 107.

Chapter 3: Early Applications and Biological Context

While detailed records of specific, large-scale early applications for this compound are sparse, its role can be logically inferred from the industrial and scientific context of the time.

Role as a Chemical Intermediate

The most significant early role for this compound was undoubtedly as a chemical intermediate. Its parent compound, p-toluidine, was a bulk chemical used extensively in the synthesis of azo dyes and pigments.[4] The formylation of p-toluidine to produce this compound serves a critical purpose in synthetic chemistry: protecting the amino group .

The formyl group is a simple and effective protecting group for amines. It deactivates the strong electron-donating and nucleophilic character of the amino group, allowing chemists to perform other reactions on the aromatic ring (such as nitration or halogenation) with greater control and selectivity. Following the desired transformation, the formyl group can be readily removed by hydrolysis under acidic or basic conditions to regenerate the free amine.

Context in Early Drug Discovery

The history of synthetic pharmaceuticals is deeply intertwined with the chemistry of aniline and its derivatives.[7] The first synthetic analgesics and antipyretics, such as Acetanilide (marketed as Antifebrin), were simple amide derivatives of aniline.[8] These discoveries in the late 1880s spurred widespread investigation into the biological activities of other anilides.

Although there is no direct evidence to suggest this compound itself was developed as a therapeutic agent, its structure fits the general profile of compounds being explored during that era. It is a structural analog of acetanilide, differing by a methyl group on the ring and the lack of a methyl on the acyl group. It is plausible that this compound was synthesized and evaluated as part of these broad exploratory programs, even if it did not emerge as a successful drug candidate. Its synthesis and study were part of the fundamental chemical exploration that ultimately paved the way for more complex and effective pharmaceuticals.

Conclusion

The early studies of this compound provide a clear window into the principles of classical organic synthesis and chemical analysis. The elegant and efficient synthesis via formic acid condensation and azeotropic water removal demonstrates a masterful application of chemical equilibrium principles. The characterization of its physical and spectroscopic properties established a firm identity for a compound that served as a valuable intermediate and protecting group scaffold. While it may not have achieved fame as a standalone industrial product or pharmaceutical, the foundational knowledge gained from the synthesis and manipulation of simple molecules like this compound was an essential step in the broader evolution of organic chemistry, enabling the development of the more complex and functional molecules utilized by researchers today.

References

- 1. This compound | C8H9NO | CID 76519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methylformanilide [webbook.nist.gov]

- 3. Toluidine - Wikipedia [en.wikipedia.org]

- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 5. This compound | 3085-54-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 4-METHYLFORMANILIDE | 3085-54-9 [chemicalbook.com]

- 7. Early drug discovery and the rise of pharmaceutical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scalettar.physics.ucdavis.edu [scalettar.physics.ucdavis.edu]

An In-Depth Technical Guide to the Reaction Kinetics of 4'-Methylformanilide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction kinetics of 4'-Methylformanilide, a key intermediate in various chemical syntheses. This document delves into the fundamental principles and practical methodologies for studying the synthesis, hydrolysis, and thermal decomposition of this compound. By integrating established kinetic theories with field-proven experimental protocols, this guide serves as an essential resource for researchers and professionals engaged in process development, optimization, and safety assessment involving this compound. We will explore the causal relationships behind experimental design, detail self-validating analytical protocols, and provide a robust framework for data interpretation and kinetic modeling.

Introduction: The Significance of this compound in Chemical Synthesis

This compound, also known as N-(4-methylphenyl)formamide, is a crucial building block in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and dyes. The efficiency, selectivity, and safety of processes involving this intermediate are directly governed by the kinetics of its formation and subsequent reactions. A thorough understanding of its reaction kinetics is therefore not merely an academic exercise but a critical component of robust process development and control.

This guide will address three key areas of this compound reaction kinetics:

-

Synthesis: Primarily focusing on the formylation of p-toluidine.

-

Hydrolysis: Investigating its stability in aqueous environments under various pH conditions.

-

Thermal Decomposition: Assessing its thermal stability and decomposition pathways, which is paramount for safety considerations in manufacturing and storage.

We will emphasize the "why" behind the "how," providing insights into the selection of analytical techniques and the design of kinetic experiments to yield reliable and reproducible data.

Foundational Kinetic Principles

The study of reaction kinetics is underpinned by the determination of the reaction rate and its dependence on various parameters such as concentration, temperature, and catalysts. The rate law, expressed as:

Rate = k[A]m[B]n

where k is the rate constant, [A] and [B] are the concentrations of reactants, and m and n are the reaction orders, is the central equation we seek to determine. The temperature dependence of the rate constant is described by the Arrhenius equation:

k = A * e(-Ea/RT)

where A is the pre-exponential factor, Ea is the activation energy, R is the ideal gas constant, and T is the absolute temperature. The activation energy represents the minimum energy required for a reaction to occur and is a critical parameter in understanding and controlling reaction rates.

Synthesis of this compound: A Kinetic Perspective

The most common route to this compound is the formylation of p-toluidine. While various formylating agents can be employed, formic acid is a practical and widely used reagent.[1] The reaction can be catalyzed by acids or metals to enhance the reaction rate.[2]

Reaction Mechanism

The formylation of p-toluidine with formic acid proceeds through a nucleophilic acyl substitution mechanism. The overall reaction is:

CH3C6H4NH2 + HCOOH → CH3C6H4NHCHO + H2O

A plausible mechanism involves the initial protonation of the formic acid carbonyl group, making it more electrophilic. The lone pair of the nitrogen atom in p-toluidine then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final product, this compound.

Caption: Proposed mechanism for the synthesis of this compound.

Experimental Protocol for Kinetic Study of Synthesis

This protocol outlines a method for determining the rate law and activation energy for the formylation of p-toluidine using in-situ Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]

Materials:

-

p-Toluidine

-

Formic acid (85% aqueous solution)[1]

-

Toluene (anhydrous)

-

Internal standard (e.g., 1,3,5-trimethoxybenzene)

-

NMR tubes

-

Constant temperature NMR probe

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of p-toluidine and the internal standard in toluene of known concentrations.

-

Reaction Initiation: In an NMR tube, add a known volume of the p-toluidine stock solution. Place the tube in the pre-heated NMR probe and acquire an initial spectrum (t=0).

-

Inject a known amount of formic acid into the NMR tube and immediately start acquiring spectra at regular time intervals.

-

Data Acquisition: Monitor the reaction progress by observing the decrease in the integral of a characteristic p-toluidine proton signal and the increase in the integral of a characteristic this compound proton signal, relative to the constant integral of the internal standard.

-

Temperature Variation: Repeat the experiment at several different temperatures (e.g., 333 K, 343 K, 353 K) to determine the activation energy.

Data Analysis and Expected Results

The concentration of reactants and products at each time point can be calculated from the relative integrals in the 1H NMR spectra. By plotting the concentration of p-toluidine versus time, the order of the reaction with respect to p-toluidine can be determined. A pseudo-first-order approach can be employed by using a large excess of formic acid.

| Parameter | Expected Value/Range |

| Reaction Order (p-toluidine) | 1 |

| Reaction Order (Formic Acid) | 1-2 (depending on catalytic role) |

| Activation Energy (Ea) | 40 - 80 kJ/mol (typical for amide synthesis) |

The rate constants at different temperatures can be used to construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy and pre-exponential factor.

Hydrolysis of this compound: Stability Assessment

The hydrolytic stability of this compound is crucial for its application in aqueous environments and for understanding its environmental fate. The hydrolysis can be catalyzed by both acids and bases.

Reaction Mechanism

Under both acidic and basic conditions, the hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism, leading to p-toluidine and formic acid (or formate).

-

Acid-Catalyzed Hydrolysis (AAC2): The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of p-toluidine yield formic acid.

-

Base-Catalyzed Hydrolysis (BAC2): A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The leaving group, the p-toluidine anion, is then expelled. This is typically the rate-determining step.

Caption: Acid and base-catalyzed hydrolysis pathways.

Experimental Protocol for Kinetic Study of Hydrolysis

This protocol utilizes UV-Vis spectrophotometry to monitor the hydrolysis of this compound, taking advantage of the different UV absorbance spectra of the reactant and the p-toluidine product.[5][6]

Materials:

-

This compound

-

Buffer solutions of various pH (e.g., pH 2, 7, 12)

-

Constant temperature UV-Vis spectrophotometer with a multi-cell holder

Procedure:

-

Spectral Analysis: Obtain the UV-Vis spectra of this compound and p-toluidine in the chosen buffer to determine the wavelength of maximum absorbance difference.

-

Reaction Initiation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). In a cuvette, add the buffer solution and place it in the thermostatted cell holder to equilibrate.

-

Inject a small aliquot of the this compound stock solution into the cuvette, mix quickly, and start recording the absorbance at the predetermined wavelength over time.

-

Data Acquisition: Record the absorbance at regular intervals until the reaction is complete.

-

pH and Temperature Variation: Repeat the experiment at different pH values and temperatures to determine the pH-rate profile and activation energy.

Data Analysis and Expected Results

The concentration of this compound at any time 't' can be calculated using the Beer-Lambert law:

At = εanilidecanilide,tl + εaminecamine,tl

where A is the absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length. Since camine,t = canilide,0 - canilide,t, the equation can be solved for canilide,t.

| Parameter | Expected Observation |

| pH-Rate Profile | U-shaped curve with minimum rate at neutral pH |

| Activation Energy (Ea) | Typically in the range of 60-100 kJ/mol |

Thermal Decomposition of this compound: Safety and Stability

Understanding the thermal decomposition kinetics of this compound is critical for ensuring safe handling, storage, and processing at elevated temperatures. Thermogravimetric Analysis (TGA) is a powerful technique for these studies.[7][8]

Potential Decomposition Pathways

While specific experimental data for this compound is limited, decomposition of anilides can proceed through various pathways, including:

-

Decarbonylation: Elimination of carbon monoxide to form p-toluidine.

-

C-N Bond Cleavage: Homolytic or heterolytic cleavage of the amide bond.

-

Rearrangement Reactions: Intramolecular rearrangements leading to various products.

The exact pathway is dependent on the temperature and the presence of other substances.

Caption: Plausible thermal decomposition pathways for this compound.

Experimental Protocol for TGA Kinetic Study

This protocol describes the use of non-isothermal TGA to determine the kinetic parameters of thermal decomposition.

Materials:

-

This compound sample

-

Thermogravimetric Analyzer (TGA)

-

Inert gas (e.g., Nitrogen)

Procedure:

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into the TGA sample pan.

-

TGA Program: Heat the sample under a constant flow of inert gas at different linear heating rates (e.g., 5, 10, 15, 20 °C/min) from ambient temperature to a temperature where decomposition is complete.

-

Data Acquisition: Record the mass loss as a function of temperature for each heating rate.

Data Analysis and Kinetic Modeling

The TGA data can be analyzed using various model-free (e.g., Flynn-Wall-Ozawa) or model-fitting (e.g., Coats-Redfern) methods to determine the activation energy (Ea), pre-exponential factor (A), and the reaction model that best describes the decomposition process.[8]

| Parameter | Description |

| Onset Decomposition Temperature | Temperature at which significant mass loss begins |

| Activation Energy (Ea) | Energy barrier for the decomposition reaction |

| Reaction Model | Mathematical function describing the solid-state reaction mechanism |

Conclusion